N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a purine structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This is followed by coupling reactions to introduce the purine moiety. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The purine moiety can interact with nucleic acids, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functionality.
4-(Difluoromethoxy)phenyl isothiocyanate: Similar to the isocyanate derivative, this compound contains an isothiocyanate group.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine is unique due to its combination of a difluoromethoxy group and a purine structure. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N5O/c1-20-7-18-10-11(16-6-17-12(10)20)19-8-2-4-9(5-3-8)21-13(14)15/h2-7,13H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFSKOQVYROMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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